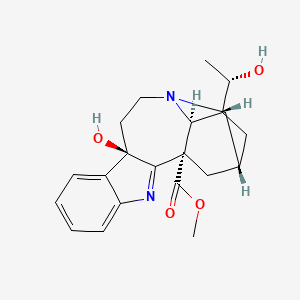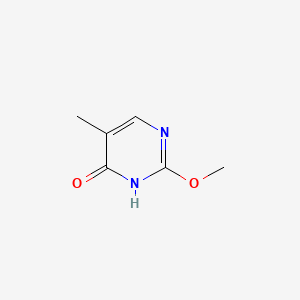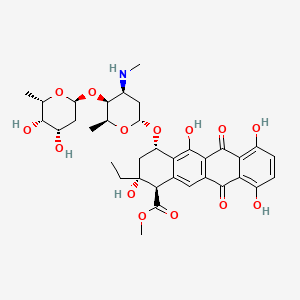
Tussilagine
Descripción general
Descripción
Tussilagine is a compound with the molecular formula C10H17NO3 and a molecular weight of 199.25 g/mol . It is a type of alkaloid and is derived from the herbs of Echinacea purpurea . The compound is a powder in its physical form .
Synthesis Analysis
The synthesis of Tussilagine involves the coupling reactions of N,N-disubstituted β-amino-esters with methyl pyruvate and Mitsunobu reactions as key steps . Another study mentions the condensation of enantiopure β-amino ester with methyl pyruvate providing two diastereoisomers. Both these diastereoisomers are subjected to hydrogenation followed by cyclization producing pyrrolidinones. From these pyrrolidinones, isotussilagine and tussilagine are obtained respectively, using a Mitsunobu reaction as a key step .Chemical Reactions Analysis
While specific chemical reactions involving Tussilagine are not detailed in the retrieved data, it’s known that many synthetic transformations are centered on the alteration of oxidation states. These redox processes frequently pass through intermediates with short life-times, making their study challenging .Physical And Chemical Properties Analysis
Tussilagine has a density of 1.2±0.1 g/cm3, a boiling point of 279.0±35.0 °C at 760 mmHg, and a flash point of 122.5±25.9 °C . It has 4 H bond acceptors, 1 H bond donor, and 2 freely rotating bonds . Its polar surface area is 50 Å2 .Aplicaciones Científicas De Investigación
Pharmaceutical Applications
Tussilagine is a type of pyrrolizidine alkaloid (PA), a group of heterocyclic organic compounds synthesized by plants or microorganisms . These naturally occurring secondary metabolites are found in species used in the pharmaceutical and food industries . Therefore, understanding their pharmacological properties and toxicology is crucial for their safe use .
Anticancer Activity
Studies have shown that PAs, including Tussilagine, have potential anticancer activity . This research has been conducted on both plant and microbial sources, with a particular focus on Streptomyces strains .
Antimicrobial Activity
PAs also exhibit antimicrobial activity against various strains of microorganisms, including bacteria and fungi . This makes them potentially useful in the development of new antimicrobial agents .
Toxicology
While PAs have potential benefits, they also have toxic effects. Even low doses of PA contamination can cause hepatotoxicity and carcinogenesis . Therefore, it’s important to carefully control the dosage and application of these compounds .
Spectroscopic Analysis
Tussilagine, along with isotussilagine, neo-tussilagine, and neo-isotussilagine, has been isolated from Ligularia sibirica . The structures of these compounds were determined using spectroscopic methods, such as GC-MS and NMR . This shows the role of Tussilagine in analytical chemistry and the study of plant metabolites .
Safety And Hazards
Propiedades
IUPAC Name |
methyl (1S,2S,8S)-2-hydroxy-2-methyl-1,3,5,6,7,8-hexahydropyrrolizine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-10(13)6-11-5-3-4-7(11)8(10)9(12)14-2/h7-8,13H,3-6H2,1-2H3/t7-,8+,10+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LADVYSUMGRTFSZ-QXFUBDJGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN2CCCC2C1C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CN2CCC[C@H]2[C@@H]1C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30919954 | |
| Record name | Methyl 2-hydroxy-2-methylhexahydro-1H-pyrrolizine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30919954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tussilagine | |
CAS RN |
80151-77-5, 91108-33-7 | |
| Record name | (-)-Tussilagine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80151-77-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tussilagine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080151775 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (-)-Isotussilagine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091108337 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 2-hydroxy-2-methylhexahydro-1H-pyrrolizine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30919954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TUSSILAGINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9VOG4YJ1H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Tussilagine and where is it found?
A1: Tussilagine is a pyrrolizidine alkaloid (PA) found in trace amounts in certain plant species. It has been identified in the flowerheads of Arnica montana, A. chamissonis ssp. foliosa, A. amplexicaulis, and A. sachalinensis [, , , , ]. It has also been isolated from Ligularia sibirica [, ].
Q2: What is the chemical structure of Tussilagine?
A2: While the provided abstracts don't explicitly detail the molecular formula and weight, they highlight that Tussilagine's structure has been elucidated using spectroscopic methods, including GC-MS and NMR [, , ]. These techniques are crucial for determining the structural features of organic compounds.
Q3: Are there any other pyrrolizidine alkaloids found alongside Tussilagine?
A3: Yes, several other PAs have been found in the same plants as Tussilagine. For instance, Ligularia sibirica contains isotussilagine, neo-tussilagine, and neo-isotussilagine []. Tephroseris integrifolia, another plant species where PAs are found, contains senkirkine, otosenine, hydroxysenkirkine, and 07-angeloylheliotridine []. Additionally, 2-pyrrolidineacetic acid and its methyl ester have been isolated from Arnica montana and A. amplexicaulis [, ].
Q4: Have there been any attempts to synthesize Tussilagine?
A4: Yes, researchers have successfully synthesized Tussilagine and its stereoisomer, Isotussilagine, using enantioselective synthetic routes [, , , ]. These syntheses typically involve the condensation of a chiral β-amino ester with methyl pyruvate followed by a series of chemical transformations.
Q5: Are there any known biological activities or applications of Tussilagine?
A5: The provided research primarily focuses on the isolation, identification, and synthesis of Tussilagine. The biological activities and potential applications of Tussilagine are not extensively discussed in these abstracts. Further research is needed to explore the potential therapeutic benefits or other uses of this compound.
Q6: What are the implications of finding Tussilagine in Arnica species used medicinally?
A7: The presence of Tussilagine, even in trace amounts [], in Arnica species used medicinally raises questions about potential biological effects. While Tussilagine itself has not been extensively studied for its pharmacological or toxicological properties, pyrrolizidine alkaloids as a class are known for their hepatotoxicity []. This finding underscores the importance of careful monitoring and quality control of herbal medicines to ensure consumer safety.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(2-Ethoxyethyl)-5-[4-(4-fluorophenoxy)phenoxy]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B1222885.png)
![4-[4-[Cyclohexyloxy(oxo)methyl]anilino]-4-oxobutanoic acid](/img/structure/B1222887.png)

![5-[[[(5-Tert-butyl-2-methyl-3-furanyl)-oxomethyl]amino]methyl]-2-furancarboxylic acid ethyl ester](/img/structure/B1222892.png)




![4-(3-Hydroperoxy-3-methylbut-1-enyl)-9-methoxyfuro[3,2-g]chromen-7-one](/img/structure/B1222902.png)




